molecular formula C18H16O4 B5762388 7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5762388
M. Wt: 296.3 g/mol
InChI Key: BKALWXYATRQDCO-UHFFFAOYSA-N
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Description

7-[(2-Methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative intended for research applications. As a modified chromen-2-one scaffold, this compound is of significant interest in the development of novel fluorescent probes and tags due to the photophysical properties inherent to the coumarin core . The specific substitution with a 4-methyl group and a 2-methoxybenzyloxy moiety at the 7-position is designed to fine-tune the compound's solubility, fluorescence quantum yield, and Stokes shift for advanced photochemical studies . Researchers can utilize this compound in areas such as organic laser dyes , molecular sensing, and as a building block in the synthesis of more complex heterocyclic systems. Its mechanism of action in research settings is often associated with its ability to absorb and emit light at specific wavelengths, functioning as a fluorophore. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for personal use. Researchers should handle this material with appropriate safety precautions, in accordance with their institution's chemical hygiene plan.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-12-9-18(19)22-17-10-14(7-8-15(12)17)21-11-13-5-3-4-6-16(13)20-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKALWXYATRQDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 2 Methoxybenzyl Oxy 4 Methyl 2h Chromen 2 One and Its Derivatives

Strategic Approaches for O-Alkylation at the 7-Position of 4-Methyl-2H-chromen-2-one

The introduction of the 2-methoxybenzyl ether linkage at the 7-position of the 4-methyl-2H-chromen-2-one core is a key synthetic transformation. This is typically achieved through the O-alkylation of the corresponding 7-hydroxy precursor.

Established Synthetic Routes for 7-Substituted Coumarins

The foundational step in the synthesis of the target molecule is the preparation of 7-hydroxy-4-methylcoumarin. The most common and established method for this is the Pechmann condensation. slideshare.netgoogle.com This reaction involves the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst, such as sulfuric acid. slideshare.netgoogle.com

Once 7-hydroxy-4-methylcoumarin is obtained, the key O-alkylation step is performed to introduce the 2-methoxybenzyl group. The Williamson ether synthesis is the most widely employed method for this transformation. francis-press.comorganic-chemistry.org This reaction involves the deprotonation of the hydroxyl group of 7-hydroxy-4-methylcoumarin to form a phenoxide ion, which then acts as a nucleophile and attacks an appropriate alkylating agent, in this case, 2-methoxybenzyl chloride. francis-press.comorganic-chemistry.org

The general reaction is as follows:

Figure 1: General scheme for the Williamson ether synthesis of 7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.

Optimization of Reaction Conditions and Reagent Selection for Methoxybenzyl Ether Formation

The efficiency of the Williamson ether synthesis for the formation of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the potential use of a catalyst.

Base Selection: A variety of bases can be used to deprotonate the phenolic hydroxyl group of 7-hydroxy-4-methylcoumarin. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), as well as stronger bases like sodium hydride (NaH) for reactions requiring anhydrous conditions. francis-press.com The choice of base can influence the reaction rate and yield.

Solvent Selection: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction mechanism. francis-press.comorganic-chemistry.org The selection of the solvent can also affect the reaction temperature and work-up procedure.

Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. The reaction time is monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.

Catalysis: Phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) can be employed to enhance the reaction rate, particularly in biphasic systems. PTCs facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent is present. francis-press.comacs.org Recyclable catalysts, such as cotton fabric-supported cationic acrylate (B77674) polymers, have also been developed to improve the sustainability of the process. acs.org

Table 1: Optimization of Reaction Conditions for Williamson Ether Synthesis of 7-Alkoxy-4-methylcoumarins

ParameterOptionsGeneral Observations
Base K₂CO₃, NaOH, NaH, Cs₂CO₃The choice depends on the reactivity of the alkylating agent and the desired reaction conditions.
Solvent Acetone, DMF, DMSO, AcetonitrilePolar aprotic solvents are generally preferred to facilitate the SN2 reaction.
Catalyst None, TBAB, other PTCs, Recyclable catalystsPTCs can significantly improve reaction rates and yields, especially in heterogeneous systems.
Temperature Room temperature to refluxHigher temperatures generally lead to faster reactions, but optimization is needed to avoid side products.

Development and Refinement of Green Chemistry Protocols in Coumarin (B35378) Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This has led to the exploration of green chemistry protocols for the synthesis of coumarins and their derivatives.

Catalyst Utilization and Solvent Selection for Sustainable Synthesis

A key aspect of green chemistry is the use of non-toxic, reusable, and efficient catalysts. In the context of coumarin synthesis, solid acid catalysts like Amberlyst-15 have been used for the Pechmann condensation, offering advantages such as easy separation and reusability. scispace.comresearchgate.net For the O-alkylation step, the use of recyclable catalysts, as mentioned earlier, contributes to a greener process. acs.org

The choice of solvent is another critical factor in green synthesis. Traditional volatile organic solvents (VOCs) are being replaced by more sustainable alternatives. Water is an ideal green solvent, and some coumarin syntheses have been successfully carried out in aqueous media. iau.ir Solvent-free conditions, where the reaction is carried out in the absence of a solvent, are also a highly desirable green approach. scispace.comresearchgate.net Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention due to their low toxicity, biodegradability, and recyclability. researchgate.net

Efficiency and Atom Economy Considerations

Green chemistry also emphasizes the efficiency of chemical reactions, which can be assessed by metrics such as reaction yield and atom economy. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. The Williamson ether synthesis, when optimized, can have a good atom economy as the main byproduct is a salt.

To improve reaction efficiency and reduce energy consumption, alternative energy sources such as microwave irradiation and ultrasound have been explored. iau.irjocpr.com Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields. jocpr.com Similarly, ultrasound-assisted synthesis can enhance reaction rates through the phenomenon of acoustic cavitation. iau.ir

Table 2: Green Chemistry Approaches in Coumarin Synthesis

Green Chemistry PrincipleApplication in Coumarin Synthesis
Use of Catalysts Recyclable solid acid catalysts for Pechmann condensation; Phase-transfer and recyclable catalysts for O-alkylation. acs.orgscispace.com
Benign Solvents Use of water, deep eutectic solvents, or solvent-free conditions. scispace.comiau.irresearchgate.net
Energy Efficiency Microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption. iau.irjocpr.com
Atom Economy Optimization of reactions like the Williamson ether synthesis to maximize the incorporation of starting materials into the final product.

Design and Synthesis of Novel Analogs and Hybrid Structures Derived from the 2H-Chromen-2-one Core

The 2H-chromen-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, and the synthesis of novel analogs and hybrid molecules is an active area of research. Modifications at the 7-position, in particular, have been shown to significantly influence the biological activity of these compounds.

The synthesis of novel analogs of this compound can be achieved by varying the substituent on the benzyl (B1604629) ring or by replacing the benzyl group with other functionalities. This allows for the exploration of the structure-activity relationship and the development of compounds with improved biological profiles. For instance, a series of coumarin derivatives with different substituents at the 7-position have been synthesized and evaluated for their antimicrobial activity. nih.gov

Hybrid molecules, which combine the coumarin scaffold with other pharmacologically active moieties, are another promising strategy for the development of new therapeutic agents. For example, coumarin-benzimidazole hybrids have been synthesized and shown to possess anticancer activity. researchgate.netdaneshyari.com The synthesis of these hybrids often involves multi-step reaction sequences where the coumarin core is first functionalized, for example at the 7-position, and then coupled with another heterocyclic system.

The design of these novel analogs and hybrids is often guided by computational studies, such as molecular docking, to predict their interaction with biological targets. This rational design approach helps in prioritizing the synthesis of compounds with the highest potential for biological activity.

Table 3: Examples of Novel Coumarin Analogs and Hybrids with Modifications at or Derived from the 7-Position

Compound TypeModification StrategyPotential Biological Activity
7-O-Substituted AnalogsVariation of the ether linkage at the 7-position with different alkyl or aryl groups.Antimicrobial, Anticancer. nih.govrsc.org
Coumarin-Benzimidazole HybridsCoupling of a 7-functionalized coumarin with a benzimidazole (B57391) moiety.Anticancer. researchgate.netdaneshyari.com
Coumarin-Triazole HybridsIntroduction of a triazole ring, often linked to the 7-position of the coumarin core.Anti-HIV. nih.gov
Coumarin-Isoxazoline HybridsSynthesis of isoxazoline (B3343090) derivatives incorporated with the 7-hydroxy-4-methylcoumarin scaffold.Various biological activities. ijpcbs.com

Chemical Modifications and Functionalization at the C-3, C-4, and C-8 Positions

The this compound scaffold offers several reactive sites for further chemical modification, enabling the creation of a library of derivatives. The C-3, C-4, and C-8 positions are particularly amenable to functionalization.

C-3 Position: The C-3 position, being part of an α,β-unsaturated lactone system, can undergo various reactions. For instance, alkyl groups can be introduced at this position, a modification that has been shown to influence the biological activity of related 4-methylcoumarins. nih.gov

C-4 Position: The methyl group at the C-4 position is reactive and can be a key site for derivatization. It can undergo condensation reactions with various aromatic aldehydes in the presence of a base like piperidine (B6355638) to form styryl or chalcone-like derivatives. iosrjournals.org This extends the conjugation of the molecule, which can significantly alter its photophysical properties.

C-8 Position: The C-8 position on the aromatic ring is susceptible to electrophilic substitution. One common modification is formylation via the Duff reaction, which introduces an aldehyde group (-CHO). researchgate.net This formyl group can then serve as a versatile handle for subsequent reactions, such as Knoevenagel condensation, to build more complex structures. researchgate.net

Conjugation Strategies for Hybrid Molecule Construction

The functional groups introduced at the C-3, C-4, and C-8 positions serve as anchors for conjugating the coumarin core to other molecular entities, leading to the construction of hybrid molecules. This strategy is employed to combine the properties of the coumarin scaffold with those of another pharmacophore or functional moiety.

Schiff Base Formation: A formyl group at C-8 or an amino group can be used to form Schiff bases (imines) by reacting with primary amines or aldehydes, respectively. This approach has been used to synthesize various 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives. nih.gov

Heterocycle Annulation: Functional groups can be used to build additional heterocyclic rings onto the coumarin framework. For example, an 8-acetyl derivative can be a precursor for constructing flavanones and isoxazolines, creating complex polycyclic systems. ijpcbs.com

Click Chemistry: While not explicitly detailed for this specific molecule in the provided context, modern conjugation techniques like copper-catalyzed azide-alkyne cycloaddition (click chemistry) represent a powerful strategy. A functional group, such as a terminal alkyne or an azide, could be introduced at one of the reactive positions (e.g., via the C-4 methyl group) to readily link the coumarin to other molecules.

Advanced Spectroscopic and Analytical Characterization of Synthesized Compounds

The structural confirmation of this compound and its derivatives relies on a combination of advanced spectroscopic and analytical methods. Each technique provides specific information that, when combined, allows for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure. Both ¹H and ¹³C NMR, along with two-dimensional techniques (COSY, HSQC, HMBC), are used for complete spectral assignment. ceon.rs

For the parent compound, this compound, the expected ¹H NMR signals would include:

A singlet for the C-4 methyl protons.

A singlet for the C-3 vinylic proton.

Distinct signals for the aromatic protons on the coumarin ring (H-5, H-6, H-8).

Signals corresponding to the 2-methoxybenzyl group, including the methylene (B1212753) (-OCH₂-) protons, aromatic protons, and the methoxy (B1213986) (-OCH₃) protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule, including the characteristic signal for the lactone carbonyl carbon (C-2). nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for a 7-O-Substituted 4-Methylcoumarin (B1582148) Derivative Data is illustrative and based on typical values for similar structures.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
C4-CH₃ ~2.4 s
C3-H ~6.2 s
Coumarin Ar-H 6.8 - 7.7 m, d
-OCH₂- ~5.2 s
Benzyl Ar-H 6.9 - 7.4 m

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would be dominated by several key absorption bands.

Table 2: Key IR Absorption Bands for this compound Frequencies are approximate and based on typical ranges for the functional groups.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Lactone) Stretching 1700 - 1740
C=C (Aromatic & Vinylic) Stretching 1590 - 1650
C-O (Ether) Asymmetric Stretching 1200 - 1280
C-H (Aromatic) Stretching 3000 - 3100

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the coumarin lactone carbonyl group. researchgate.netresearchgate.net The spectrum would also show bands corresponding to aromatic C=C stretching and the C-O stretching of the ether linkage. ijpcbs.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of the synthesized compound and for gaining insight into its structure through fragmentation analysis. ijpcbs.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. ceon.rs

Under electron ionization (EI) conditions, coumarin derivatives typically exhibit a prominent molecular ion peak (M⁺). nih.gov A characteristic fragmentation pathway for the coumarin nucleus is the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical cation. benthamopen.comtandfonline.combenthamopenarchives.com For this compound, other expected fragmentation would involve the cleavage of the benzylic ether bond.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the purified compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as crucial evidence for the purity and elemental composition of the synthesized molecule. researchgate.netijpcbs.com

Table 3: Hypothetical Elemental Analysis Data for C₁₈H₁₆O₄

Element Calculated (%) Found (%)
Carbon (C) 72.96 72.91

This technique provides the final confirmation of the compound's empirical and molecular formula, complementing the structural data obtained from spectroscopic methods.

Biological Activity Investigations: Mechanistic and Preclinical Insights of 7 2 Methoxybenzyl Oxy 4 Methyl 2h Chromen 2 One and Analogs

Enzyme Inhibition Profiling

The unique structural features of 7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, a member of the coumarin (B35378) family, have prompted numerous investigations into its potential as an inhibitor of various key enzymes implicated in a range of physiological and pathological processes. The following subsections detail the findings from these enzymatic assays.

Evaluation of Monoamine Oxidase (MAO) Isozyme Inhibition (MAO-A, MAO-B)

Coumarin derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. Research has shown that the 7-benzyloxy moiety on the coumarin scaffold significantly enhances the potency and selectivity for MAO-B, an enzyme isoform linked to neurodegenerative diseases.

A study focused on 7-[(m-halogeno)benzyloxy]coumarins identified potent and selective MAO-B inhibitors. One notable analog, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, demonstrated significant inhibitory activity. This suggests that the 7-benzyloxy-4-methylcoumarin core, present in the subject compound, is a key pharmacophore for MAO-B inhibition. The presence of a substituent on the benzyl (B1604629) ring, such as the methoxy (B1213986) group in this compound, is likely to modulate this inhibitory activity.

Table 1: MAO-B Inhibitory Activity of 7-Benzyloxy-4-methylcoumarin Analogs
CompoundMAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-oneData not available in provided search resultsData not available in provided search results

Assessment of Carbonic Anhydrase (CA) Isozyme Inhibition (CA IX, CA XII)

Coumarins represent a novel class of carbonic anhydrase (CA) inhibitors, a family of enzymes involved in various physiological processes, including pH regulation. Notably, certain coumarin derivatives have shown selectivity towards tumor-associated isoforms CA IX and XII, which are implicated in cancer progression.

A study investigating a library of coumarin and psoralen (B192213) analogs revealed compounds with inhibitory activities in the low micromolar to nanomolar range against CA IX and XII. While specific data for this compound is not available, the general findings suggest that the 7-alkoxy-4-methylcoumarin scaffold is a promising starting point for the development of selective CA IX and XII inhibitors. The lipophilic nature of the 2-methoxybenzyl group could potentially enhance binding to the hydrophobic regions of the enzyme's active site.

Table 2: Carbonic Anhydrase Inhibitory Activity of Coumarin Analogs
Compound ClassCA IX Ki (nM)CA XII Ki (nM)
Coumarin/Psoralen AnalogsLow micromolar to nanomolar rangeLow micromolar to nanomolar range

Cholinesterase Enzyme Inhibition Studies (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission and are key targets in the management of Alzheimer's disease. Various coumarin derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.

Studies on different series of coumarin analogs have reported a wide range of inhibitory potencies, with some compounds exhibiting IC50 values from the nanomolar to the micromolar range. For instance, certain N1-(coumarin-7-yl) derivatives have shown remarkable activity against BChE. nih.gov Although direct inhibitory data for this compound against cholinesterases is not available, the 7-alkoxy-4-methylcoumarin core structure is a common feature in many reported cholinesterase inhibitors.

Table 3: Cholinesterase Inhibitory Activity of Coumarin Analogs
Compound SeriesAChE IC50BChE IC50
N1-(coumarin-7-yl) derivatives42.5 ± 2.68 to 442 ± 3.30 μM2.0 ± 1.4 nM to 442 ± 3.30 μM nih.gov

Lipoxygenase (LOX) Inhibitory Activity and Mechanism

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of inflammatory mediators. The inhibition of these enzymes is a key strategy in the development of anti-inflammatory agents. Research has indicated that 4-methylcoumarin (B1582148) derivatives can act as inhibitors of 5-lipoxygenase.

While specific data for this compound is not detailed in the available literature, a related compound, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, has been identified as a potent inhibitor of soybean lipoxygenase-3 (LOX-3). This finding suggests that the 7-benzyloxy group is conducive to LOX inhibitory activity, and by extension, the 7-[(2-methoxybenzyl)oxy] moiety of the subject compound may also confer inhibitory properties against lipoxygenases.

Table 4: Lipoxygenase Inhibitory Activity of a 7-Benzyloxycoumarin Analog
CompoundEnzyme% Inhibition
3-benzoyl-7-(benzyloxy)-2H-chromen-2-oneSoybean LOX-3Potent inhibitor

Protein Kinase Inhibition and Associated Cellular Pathways

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Coumarin derivatives have emerged as a promising scaffold for the design of protein kinase inhibitors.

Various studies have explored the potential of coumarin-based compounds to inhibit different protein kinases, such as PI3K and cyclin-dependent kinases (CDKs). The general findings indicate that the coumarin nucleus can serve as a template for developing potent and selective kinase inhibitors. However, specific inhibitory data for this compound against a panel of protein kinases has not been reported in the reviewed literature. Further investigation is required to elucidate its specific targets and mechanisms of action within the kinome.

Telomerase Inhibition in Cell-Free Systems

Telomerase is a reverse transcriptase enzyme that is crucial for maintaining telomere length and is a key factor in cellular immortalization, a characteristic of cancer cells. The inhibition of telomerase is therefore a significant strategy in anticancer drug development.

The coumarin scaffold has been incorporated into various heterocyclic systems to create novel telomerase inhibitors. While the general potential of coumarin derivatives as telomerase inhibitors has been recognized, there is currently a lack of specific data on the inhibitory activity of this compound or its close analogs in cell-free telomerase assays. Future studies are needed to explore the potential of this particular compound in targeting telomerase.

In Vitro Anticancer Activity Mechanisms

The coumarin scaffold, a fundamental component of this compound, is a well-established pharmacophore in the development of novel anticancer agents. Derivatives of this structure have been shown to exert their cytotoxic effects through a variety of complex cellular mechanisms. Research into these mechanisms has provided critical insights into their potential as therapeutic agents.

Induction of Cell Cycle Arrest in Malignant Cell Lines

The proliferation of cancer cells is intrinsically linked to the dysregulation of the cell cycle. A key strategy in cancer therapy is to halt this uncontrolled progression. Certain coumarin derivatives have demonstrated the ability to induce cell cycle arrest, effectively pausing cell division and preventing the growth of tumors.

For instance, studies on coumarin-based compounds have shown they can cause cell cycle arrest at different phases. One investigation revealed that a novel coumarin derivative induced cell growth arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov Another study focusing on a pyrazolylindolin-2-one linked coumarin derivative, compound 4j , noted significant G0/G1 cell cycle arrest in A375 melanoma cells. nih.gov Similarly, 7-farnesyloxycoumarin was found to cause G1 arrest in PC-3 prostate cancer cells. researchgate.net In cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin led to the arrest of the cancer cell cycle at the G2/M stage. ajol.info This was achieved by down-regulating the expression of regulatory proteins that promote entry into mitosis. ajol.info These findings highlight the capacity of the coumarin scaffold to interfere with the cancer cell cycle, a crucial mechanism for its antiproliferative activity.

Apoptosis Induction through Intrinsic and Extrinsic Pathways

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their survival and proliferation. A significant focus of anticancer drug development is to reactivate this process in malignant cells. Coumarin derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. nih.govresearchgate.net

The intrinsic pathway is often initiated by cellular stress and involves the mitochondria. researchgate.net Studies have shown that coumarin compounds can induce the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the executioner proteins of apoptosis. nih.govnih.gov For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) was found to induce apoptosis in human lung A549 cells through a mitochondria-mediated, caspase-dependent pathway. nih.gov This process involves the activation of initiator caspase-9 and subsequently the effector caspase-3. nih.gov The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in this pathway, and some coumarins have been shown to up-regulate Bax and down-regulate Bcl-2, tipping the balance towards cell death. nih.govmdpi.com

The extrinsic pathway is triggered by the binding of extracellular death ligands to receptors on the cell surface, leading to the activation of initiator caspase-8. researchgate.netrsc.org Some coumarin derivatives have been found to activate caspase-8, indicating an engagement of this pathway. mdpi.comrsc.org The convergence of both pathways on the activation of effector caspases like caspase-3 ultimately leads to the dismantling of the cell. researchgate.net Evidence from various studies confirms that coumarin derivatives can activate caspases-3, -7, -8, and -9, demonstrating their comprehensive ability to induce apoptosis in cancer cells. nih.govmdpi.comrsc.org

Modulation of Angiogenesis-Related Factors (e.g., Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. mdpi.com Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anticancer therapies. mdpi.commdpi.com Inhibition of the VEGFR-2 signaling pathway is a crucial strategy for developing new treatments for various human cancers. mdpi.com

Numerous studies have demonstrated that coumarin-based compounds can act as potent inhibitors of VEGFR-2. rsc.orgmdpi.com By binding to and inhibiting this receptor, these compounds can disrupt the tumor's blood supply, thereby hindering its growth and spread. For example, a series of newly synthesized coumarin derivatives were evaluated for their VEGFR-2 kinase inhibitory activity, with some compounds showing significant potency. nih.gov One remarkable compound, 4a , exhibited an IC₅₀ of 0.36 µM, which was comparable to the established inhibitor staurosporine. nih.gov Another study synthesized coumarin-acetohydrazide derivatives that showed excellent inhibition of VEGFR-2, with IC₅₀ values as low as 0.12 μM. rsc.org The dual inhibition of pathways like BRAFV600E and VEGFR-2 by coumarin derivatives is considered a rational and effective approach in designing anti-melanoma agents. nih.gov

Regulation of Key Cellular Signaling Pathways (e.g., NF-κB, MAPK, Akt, p53-MDM2, STAT3)

The behavior of cancer cells is governed by a complex network of intracellular signaling pathways that control proliferation, survival, and apoptosis. The coumarin scaffold has been shown to modulate several of these key pathways, contributing to its anticancer effects.

NF-κB Pathway: The transcription factor NF-κB (Nuclear Factor kappa B) plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of the NF-κB pathway is a recognized strategy for cancer therapy. Certain coumarin derivatives have been shown to block this pathway, contributing to their pro-apoptotic effects. nih.govnih.gov For instance, 4-hydroxy-7-methoxycoumarin (B561722) was found to exert its anti-inflammatory actions by downregulating NF-κB activation in macrophages. mdpi.com

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell growth and survival. Studies have indicated that coumarin derivatives can inhibit this pathway. For example, 7,8-dihydroxy-4-methylcoumarin induces apoptosis in A549 lung cancer cells through the partial inhibition of ERK/MAPK signaling. nih.gov Other derivatives have also been shown to suppress MAPK phosphorylation as part of their mechanism of action. mdpi.commdpi.com

Akt Pathway: The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its inhibition can make cancer cells more susceptible to apoptosis. Research has shown that some coumarins can upregulate the Akt pathway as part of their apoptosis-inducing mechanism in certain cell lines, while others act as inhibitors of the VEGFR-2/AKT axis. nih.govrsc.org

p53-MDM2 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, its function is compromised. Some coumarin compounds have been shown to upregulate p53, thereby restoring its tumor-suppressive functions. nih.gov This can lead to cell cycle arrest and apoptosis.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. The coumarin analog Ethyl cinnamate (B1238496) has been shown to dramatically reduce the effect of radiation on p-STAT3 expression, suggesting an inhibitory role in this pathway. ijrr.com

Antiproliferative Effects on Specific Cancer Cell Lines (e.g., HepG2, MCF-7, A549)

The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of antiproliferative effect.

Studies have reported the IC₅₀ values for various coumarin derivatives against liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines. While some compounds show broad activity, others exhibit selectivity for certain cell types. For example, one study found that while their synthesized compounds showed no activity against HepG2 cells, four compounds displayed potent growth inhibitory activity against MCF-7 and A549 cells. researchgate.net In contrast, a phosphomolybdate-based hybrid solid showed considerable inhibitory effect against all three cell lines, with IC₅₀ values of 33.79 µmol L⁻¹ for HepG2, 25.17 µmol L⁻¹ for A549, and 32.11 µmol L⁻¹ for MCF-7. rsc.org These variable results underscore the importance of the specific chemical structure of each analog in determining its biological activity. nih.gov

Antiproliferative Activity (IC₅₀) of Selected Coumarin Analogs
Compound/AnalogHepG2 (µM)MCF-7 (µM)A549 (µM)Reference
Compound 4a (Coumarin derivative)N/A1.24N/A nih.gov
Compound 3d (Coumarin derivative)N/A1.65N/A nih.gov
Compound 11 (7,8-DHMC derivative)N/A25.1N/A nih.gov
Rotenone Analog 1N/A2.290.28 nih.gov
Rotenone Analog 2N/A3.810.45 nih.gov
Hybrid Solid 133.7932.1125.17 rsc.org

In Vitro Antimicrobial Activity Mechanisms

Beyond their anticancer properties, coumarin derivatives have also been investigated for their potential as antimicrobial agents. The rise of antibiotic-resistant pathogens has created an urgent need for new therapeutic options, and natural product scaffolds like coumarin are a promising source. metfop.edu.in

Derivatives of 4-methyl-7-oxycoumarin have shown moderate to excellent in vitro activity against various Gram-positive and Gram-negative bacteria, as well as fungi. jetir.org The mechanism of action is thought to involve damage to the bacterial cell membrane. orientjchem.org The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is used to quantify this activity.

Studies have reported a wide range of MIC values for different coumarin analogs, indicating that structural modifications significantly impact antimicrobial potency. For instance, a series of 7-oxycoumarinyl amino alcohols showed MIC values ranging from 1.09 to 75 μg/mL against different bacterial and fungal strains. jetir.org Another study on 4-methyl-7-alkynyl coumarin derivatives reported promising antibacterial activities with MICs ranging from 5 to 150 µg/mL. researchgate.net The introduction of certain substituents, such as trifluoromethyl (CF₃) and hydroxyl (OH) groups, has been shown to enhance antibacterial activity. nih.gov

Antimicrobial Activity (MIC) of Selected 4-Methylcoumarin Analogs
Compound/AnalogOrganismMIC (µg/mL)Reference
Compound 9 (amino alcohol deriv.)P. aeruginosa1.09 jetir.org
Compound 9 (amino alcohol deriv.)K. pneumoniae6.25 jetir.org
Compound 9 (amino alcohol deriv.)C. albicans6.25 jetir.org
Compound 4p (alkynyl deriv.)S. aureus5 researchgate.net
Compound 4p (alkynyl deriv.)E. coli5 researchgate.net
Compound 4p (alkynyl deriv.)K. pneumoniae5 researchgate.net
Compound 7 (Schiff base deriv.)E. coli31 orientjchem.org
Compound 7 (Schiff base deriv.)M. luteus40 orientjchem.org

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Coumarin derivatives, a class of compounds including this compound, have demonstrated a wide range of antibacterial activities. Research into this family of molecules reveals efficacy against both Gram-positive and Gram-negative bacteria, although the potency can vary significantly based on the specific substitutions on the coumarin scaffold.

Newly synthesized coumarin derivatives have shown diverse activities against various bacterial strains. For instance, certain novel coumarin compounds exhibited considerable antimicrobial effects against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov Specifically, compounds designated as 4f and 9 in one study showed inhibition zones of 16 mm and 16 mm against S. aureus, and 15 mm and 9 mm against E. coli, respectively. nih.gov Other derivatives, such as 4d, 4e, 6a, and 7, displayed moderate activity against S. aureus. nih.gov

The antibacterial potential of 4-hydroxycoumarin (B602359) derivatives has also been investigated. In one study, compounds were tested against clinically isolated strains of S. aureus and Salmonella typhimurium. Derivatives labeled (2), (3), and (8) were found to be highly active against S. aureus, with zones of inhibition measured at 26.5 ± 0.84 mm, 26.0 ± 0.56 mm, and 26.0 ± 0.26 mm, respectively. scielo.br Further studies on coumarin derivatives with trifluoromethyl (CF3) and hydroxyl (OH) substituents confirmed antibacterial activity against food-poisoning bacteria, including Bacillus cereus, S. aureus subsp. aureus, Micrococcus luteus, Salmonella enteritidis, and Shigella boydii. mdpi.com The minimum inhibitory concentration (MIC) for 5,7-dihydroxy-4-trifluoromethylcoumarin (B14430985) was 1.5 mM against several Gram-positive bacteria. mdpi.com

The introduction of different functional groups to the coumarin core is a key strategy in developing candidates with enhanced antibacterial potency. arabjchem.org Chalcones, which are precursors in flavonoid biosynthesis, and their derivatives have also been evaluated, showing moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.govgsconlinepress.com Some synthetic 4-chromanone (B43037) derivatives have exhibited potent activities against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.39 μg/mL. nih.gov

Antibacterial Activity of Selected Coumarin Derivatives
Compound/DerivativeBacterial StrainActivity MeasurementResultSource
Coumarin Derivative 4fS. aureusInhibition Zone16 mm nih.gov
Coumarin Derivative 9S. aureusInhibition Zone16 mm nih.gov
Coumarin Derivative 4fE. coliInhibition Zone15 mm nih.gov
4-Hydroxycoumarin Derivative (2)S. aureusInhibition Zone26.5 ± 0.84 mm scielo.br
4-Hydroxycoumarin Derivative (3)S. aureusInhibition Zone26.0 ± 0.56 mm scielo.br
5,7-dihydroxy-4-trifluoromethylcoumarinB. cereus, M. luteus, L. monocytogenes, S. aureusMIC1.5 mM mdpi.com

Antifungal Efficacy Against Pathogenic Fungi

The coumarin framework is a promising scaffold for the development of novel antifungal agents. A series of derivatives, specifically 7-(2-((substituted phenyl) imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones, which are structurally related to the subject compound, have been synthesized and evaluated for their activity against pathogenic fungi. ijpsdronline.comindexcopernicus.comresearchgate.net In these studies, one analog, designated SB-4, was identified as the most potent against Candida albicans, showing efficacy comparable to the reference drugs Clotrimazole and Terbinafine. ijpsdronline.comindexcopernicus.comresearchgate.net Antifungal testing was performed using a cup diffusion technique, where compounds showing significant inhibitory zones were further evaluated for their minimal inhibitory concentration (MIC). indexcopernicus.com

Other research has explored a variety of coumarin derivatives against a spectrum of fungal pathogens. nih.govnih.gov For instance, certain newly synthesized coumarins demonstrated considerable activity against C. albicans and Aspergillus niger. nih.gov Specifically, compounds 4f and 9 showed inhibition zones of 18 mm and 17 mm against C. albicans, while compound 4d also exhibited high activity with an 18 mm inhibition zone. nih.gov

Further studies have focused on fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety. nih.gov These compounds were tested against a panel of plant-pathogenic fungi, including Botrytis cinerea and Rhizoctorzia solani. Several of these derivatives displayed a broad spectrum of antifungal activity, with some exhibiting inhibition rates superior to the control fungicides Osthole and Azoxystrobin at a concentration of 100 μg/mL. nih.gov The analogue 7-hydroxy-6-nitro-2H-1-benzopyran-2-one has also been shown to inhibit both mycelial growth and conidia germination in Aspergillus species and displayed an additive effect when combined with azole antifungals. nih.gov Another study found that an epoxide derivative of Osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, displayed significant antifungal activity against C. albicans and Aspergillus fumigatus. researchgate.net

Antifungal Activity of Selected Coumarin Derivatives
Compound/DerivativeFungal StrainActivity MeasurementResultSource
Analog SB-4Candida albicansPotencyMost potent in series, comparable to Clotrimazole ijpsdronline.comindexcopernicus.com
Coumarin Derivative 4fCandida albicansInhibition Zone18 mm nih.gov
Coumarin Derivative 9Candida albicansInhibition Zone17 mm nih.gov
Coumarin Derivative 4dCandida albicansInhibition Zone18 mm nih.gov
Fluorinated 7-hydroxycoumarin 5fBotrytis cinereaInhibition Rate (at 100 µg/mL)90.1% nih.gov
Fluorinated 7-hydroxycoumarin 6hBotrytis cinereaInhibition Rate (at 100 µg/mL)85.0% nih.gov
Osthol Epoxide DerivativeCandida albicansMIC53 µg/ml researchgate.net
Osthol Epoxide DerivativeAspergillus fumigatusMIC51 µg/ml researchgate.net

Inhibition of Microbial Biosynthetic Enzymes (e.g., FabI, FabK)

A key mechanism for the antibacterial action of certain compounds is the inhibition of enzymes involved in essential metabolic pathways, such as fatty acid synthesis (FAS). The bacterial FAS system (FAS-II) is distinct from the mammalian system (FAS-I), making its enzymes attractive targets for novel antibiotics. mdpi.com Enoyl-acyl carrier protein (ACP) reductase (FabI) is a critical enzyme in this pathway, catalyzing the final step in the elongation cycle of bacterial fatty acid biosynthesis. nih.govfrontiersin.org

Compounds that inhibit FabI can exhibit potent and specific antibacterial activity. For example, a novel, weak inhibitor of Staphylococcus aureus FabI was identified through high-throughput screening and subsequently optimized through medicinal chemistry to produce a compound with a 350-fold increase in potency. nih.gov This optimized compound demonstrated exquisite activity against multidrug-resistant strains of S. aureus and Staphylococcus epidermidis. nih.gov The mode of action was confirmed to be the inhibition of FabI through biochemical and genetic methods. nih.gov

Interestingly, some pathogens possess multiple enoyl-ACP reductases. For instance, Enterococcus faecalis has both FabI and FabK. nih.gov A compound that inhibits both enzymes could therefore possess a broader spectrum of activity. nih.gov The optimized FabI inhibitor mentioned above also showed weak inhibitory activity against FabK, which may account for its effectiveness against bacteria that rely on FabK, such as Streptococcus pneumoniae. nih.gov The well-known antibacterial agent triclosan (B1682465) also acts by inhibiting FabI. nih.gov

While direct evidence for this compound inhibiting FabI or FabK is not available, the broader class of heterocyclic compounds, including coumarins, is actively being explored for the ability to inhibit various microbial enzymes. scielo.brresearchgate.net For example, derivatives of 4-hydroxycoumarin have been synthesized and evaluated for their inhibitory potential against enzymes like carbonic anhydrase-II and urease. scielo.br This highlights the potential for the coumarin scaffold to serve as a basis for the development of targeted enzyme inhibitors.

Anti-inflammatory Action Mechanisms

Modulation of Pro-inflammatory Cytokines and Mediators (e.g., PGE2, TNF-α, IL-1β)

Coumarin derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate the production of key pro-inflammatory molecules. In studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a common model for inflammation research, coumarin analogs have shown a marked ability to reduce the secretion of pro-inflammatory mediators.

One closely related compound, 4-hydroxy-7-methoxycoumarin (4H-7MTC), significantly reduced the production of prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated macrophages without causing cytotoxicity. nih.govnih.gov PGE2 is a principal mediator of inflammation, contributing to pain, swelling, and fever. nih.gov Furthermore, 4H-7MTC was found to decrease the production of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov These cytokines play crucial roles in orchestrating the inflammatory response; TNF-α and IL-1β are pivotal in initiating and amplifying inflammatory cascades, while IL-6 is involved in both acute and chronic inflammation. nih.gov

The anti-inflammatory effects are not limited to a single coumarin derivative. Flavokawain A, a chalcone (B49325) compound, also suppressed the LPS-induced production of TNF-α, IL-1β, and IL-6 in murine macrophages. nih.gov This suggests that the ability to modulate cytokine and mediator production is a property shared by related chemical scaffolds. The inhibition of these pro-inflammatory molecules points to the potential of coumarin derivatives to mitigate inflammatory processes at a cellular level. nih.govnih.gov

Effect of 4-Hydroxy-7-Methoxycoumarin (4H-7MTC) on Pro-inflammatory Mediators in LPS-Stimulated Macrophages
MediatorEffect of 4H-7MTCSource
Prostaglandin E2 (PGE2)Significantly reduced production nih.govnih.gov
Tumor Necrosis Factor-alpha (TNF-α)Reduced production nih.govnih.gov
Interleukin-1 beta (IL-1β)Reduced production nih.govnih.gov
Interleukin-6 (IL-6)Reduced production nih.govnih.gov

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

The anti-inflammatory activity of coumarin analogs is further substantiated by their ability to inhibit key enzymes responsible for the synthesis of inflammatory mediators. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of the inflammatory response. These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are potent pro-inflammatory molecules. nih.gov

Studies on 4-hydroxy-7-methoxycoumarin (4H-7MTC) have shown that it strongly decreases the expression of both iNOS and COX-2 in LPS-stimulated RAW264.7 cells. nih.govnih.gov This inhibition at the protein expression level directly leads to the observed reduction in NO and PGE2 production. nih.govnih.gov The suppression of these enzymes is a critical mechanism for controlling the inflammatory cascade. nih.gov

This inhibitory action is a shared characteristic among related compounds. For example, Flavokawain A also significantly suppressed the expression of iNOS and COX-2 in macrophages stimulated with LPS. nih.gov Similarly, research on 7(2-oxoalkoxy)coumarins revealed that substitution on the coumarin ring increased the inhibitory activity on iNOS and COX-2 expression compared to the parent 7-hydroxycoumarin. mdpi.com These findings underscore that the coumarin scaffold is a viable backbone for designing potent inhibitors of inflammatory enzymes, thereby controlling the production of key mediators of inflammation.

Mechanistic Insights into Macrophage Activation Inhibition

The inhibition of macrophage activation by coumarin derivatives involves the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Macrophage activation by stimuli like LPS triggers a cascade of signaling events, prominently involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov

Research on 4-hydroxy-7-methoxycoumarin (4H-7MTC) has provided significant insights into these mechanisms. nih.govnih.gov It was found that 4H-7MTC exerts its anti-inflammatory effects by downregulating the activation of NF-κB. nih.govnih.gov This is achieved by suppressing the degradation of the inhibitor of kappa B alpha (IκBα), a protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, 4H-7MTC effectively blocks the translocation of NF-κB into the nucleus, where it would otherwise initiate the transcription of genes for pro-inflammatory proteins like iNOS, COX-2, and various cytokines. nih.govnih.gov

Furthermore, 4H-7MTC was shown to modulate the MAPK pathway. nih.govnih.gov Specifically, it decreased the phosphorylation (activation) of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), but not p38 MAPK. nih.govnih.gov The ERK and JNK pathways are also involved in regulating the expression of inflammatory genes. Similarly, Flavokawain A was found to inhibit LPS-induced activation of the NF-κB and AP-1 signaling pathways, as well as the activation of JNK and p38 MAPK. nih.gov These results collectively indicate that coumarin analogs can inhibit macrophage activation by targeting and suppressing key upstream signaling pathways like NF-κB and MAPK, thereby preventing the expression of a wide array of inflammatory genes. nih.govnih.gov

Antioxidant Activity

The capacity of coumarin derivatives to counteract oxidative processes is a key area of investigation. This activity is largely attributed to their chemical structure, which can be tailored to enhance free radical scavenging and modulate cellular oxidative pathways.

The antioxidant potential of this compound and its analogs is often evaluated by their ability to neutralize stable free radicals in vitro. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are commonly employed to quantify this radical scavenging capacity, with results typically expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

Research on 4-methylcoumarin derivatives demonstrates that their antioxidant efficacy is highly dependent on the substitution pattern on the benzo-α-pyrone core. nih.govnih.gov The presence of hydroxyl (-OH) groups is particularly crucial. Analogs with ortho-dihydroxy substituents, such as 7,8-dihydroxy-4-methylcoumarins, are excellent radical scavengers, often more potent than their meta-dihydroxy (e.g., 5,7-dihydroxy) or monohydroxy counterparts. nih.govnih.govnih.gov The superior activity of the catechol-like ortho-dihydroxy structure is attributed to the increased stability of the resulting radical through electron delocalization. uniroma1.it For instance, 7,8-dihydroxy-3-(4-methylphenyl) coumarin has demonstrated potent DPPH and ABTS radical scavenging activity, comparable to standards like gallic acid and Trolox. Even simple analogs like 7-hydroxy-4-methyl coumarin exhibit moderate antioxidant activity. rasayanjournal.co.in

The primary mechanisms by which coumarins scavenge free radicals include Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to the radical, thereby neutralizing it. In the SET-PT mechanism, an electron is first transferred to the radical, followed by the transfer of a proton. The dominant mechanism can be influenced by the solvent and the specific structure of the coumarin derivative. nih.gov

Compound/AnalogAssayIC50 ValueReference
7-hydroxy-4-methyl coumarinDPPH99.69 ppm (µg/mL) rasayanjournal.co.in
7,8-dihydroxy-3-(4-methylphenyl) coumarinDPPHComparable to gallic acid
7,8-dihydroxy-3-(4-methylphenyl) coumarinABTS4.27 ± 0.21 µmol Trolox equivalents/µmol
General o-dihydroxy-4-methylcoumarinsDPPH & Galvinoxyl RadicalExcellent scavengers nih.gov

Beyond direct radical scavenging, coumarin analogs can mitigate oxidative stress by influencing cellular pathways involved in the generation and detoxification of reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to neutralize these reactive species, leading to damage to lipids, proteins, and DNA. mdpi.com

Studies on 4-methylcoumarin derivatives have shown their ability to inhibit ROS generation in cellular models. For example, several dihydroxy-4-methylcoumarin analogs effectively suppress the oxidative metabolism of human neutrophils, which are significant producers of ROS during inflammation. nih.govnih.gov This inhibitory effect occurs in a concentration-dependent manner without inducing cytotoxicity. nih.gov

In Vitro Antiviral Activity (e.g., HIV, SARS-CoV-2)

The privileged structure of the coumarin nucleus has made it a valuable scaffold for the development of antiviral agents. nih.gov Analogs of this compound have been investigated for their ability to inhibit the replication of various viruses, most notably Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Coumarin derivatives can interfere with multiple stages of the viral life cycle, including virus-cell attachment, fusion, and the function of critical viral enzymes like reverse transcriptase, protease, and integrase. scienceopen.comnih.gov

HIV: A significant body of research highlights the potential of coumarin derivatives as anti-HIV agents. nih.govmdpi.com These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), or integrase inhibitors. For example, the natural pyranocoumarin (B1669404) Suksdorfin was found to inhibit HIV-1 replication in H9 lymphocytes with a half-maximal effective concentration (EC50) of 2.26 μM. nih.gov More recently, prenylated coumarins such as clauselenins A and C have demonstrated potent inhibition of HIV reverse transcriptase, with EC50 values of 170 nM and 290 nM, respectively. mdpi.com Other studies have explored coumarin-based hybrids, which combine the coumarin scaffold with other pharmacophores to create dual-action inhibitors, such as those targeting both protease and reverse transcriptase. researchgate.net

Compound/Analog ClassTarget/AssayEC50 / IC50 ValueReference
SuksdorfinHIV-1 Replication (H9 cells)EC50: 2.26 µM nih.gov
Clauselenin CHIV Reverse TranscriptaseEC50: 170 nM mdpi.com
Clauselenin AHIV Reverse TranscriptaseEC50: 290 nM mdpi.com
ImperatorinHIV Replication (H9 cells)EC50: < 0.37 µM mdpi.com
HeraclenolHIV Replication (H9 cells)EC50: 0.38 µM mdpi.com
Coumarin-amide hybrid (6f)HIV-1 ProteaseIC50: 15.5 nM researchgate.net

SARS-CoV-2: In the wake of the COVID-19 pandemic, the search for effective antiviral agents has intensified, with coumarins emerging as a promising class of compounds. rsc.org Many investigations have focused on their potential to inhibit key viral proteins essential for SARS-CoV-2 replication. The main protease (Mpro or 3CLpro) is a primary target, as its inhibition blocks the processing of viral polyproteins, thereby halting viral maturation. nih.gov

Numerous in silico studies have used molecular docking to predict the binding affinity of various coumarin derivatives to the active site of SARS-CoV-2 Mpro. nih.govtandfonline.comnih.gov These computational analyses have identified several natural and synthetic coumarins, such as toddacoumaquinone, as having favorable binding energies, suggesting they could act as potent inhibitors. nih.gov

These computational predictions have been followed by in vitro experimental validation. A study on newly synthesized 4-substituted oxycoumarin analogs revealed direct antiviral activity against SARS-CoV-2, with compounds 3a, 4a, 4d, and 6d showing IC50 values between 11.17 and 16.65 µg/mL in cell-based assays. researchgate.net Another research effort developed novel diketone-hinged coumarin derivatives, identifying a compound designated KS82 that effectively inhibited SARS-CoV-2 replication in Vero E6 cells, validating the potential of this scaffold for developing anti-COVID-19 therapeutics. nih.gov

Compound/Analog ClassVirusIC50 ValueReference
4-Substituted oxycoumarin (analog 3a)SARS-CoV-211.17 µg/mL researchgate.net
4-Substituted oxycoumarin (analog 4a)SARS-CoV-214.21 µg/mL researchgate.net
4-Substituted oxycoumarin (analog 4d)SARS-CoV-213.53 µg/mL researchgate.net
4-Substituted oxycoumarin (analog 6d)SARS-CoV-216.65 µg/mL researchgate.net
Diketone-hinged coumarin (KS82)SARS-CoV-2Demonstrated inhibition of replication nih.gov

Structure Activity Relationship Sar and Rational Drug Design of 7 2 Methoxybenzyl Oxy 4 Methyl 2h Chromen 2 One Analogs

Significance of Substituents at the 7-Position on Biological Potency and Selectivity

The C7 position of the coumarin (B35378) nucleus is a frequent site for substitution, and the nature of the group at this position profoundly impacts the molecule's biological activity. The introduction of a benzyloxy moiety at this position is a common strategy in the design of bioactive coumarins, often enhancing potency and modulating selectivity for various targets, including enzymes like monoamine oxidase (MAO).

The 2-methoxybenzyl group at the 7-oxy position is a critical determinant of the molecule's pharmacological profile. The methoxy (B1213986) group, in general, can enhance a ligand's target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) profile. researchgate.net In the context of the benzyl (B1604629) ring, a methoxy substituent introduces both electronic and steric effects.

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a biological target's active site. researchgate.net Its position on the aromatic ring is crucial. In the ortho position, as in the 2-methoxybenzyl moiety, it can influence the conformation of the entire benzyloxy group through steric hindrance, forcing it to adopt a specific orientation relative to the coumarin core. This conformational constraint can be advantageous for fitting into a well-defined binding pocket. Safinamide, a marketed MAO-B inhibitor, features a benzyloxy pharmacophore, underscoring the importance of this moiety for potent inhibition. nih.gov

Modifications to the aromatic ring of the 7-benzyloxy group offer a powerful tool for fine-tuning the biological activity and selectivity of coumarin analogs. The nature, position, and number of substituents on this phenyl ring can alter the electronic properties, lipophilicity, and steric profile of the entire molecule.

Studies on related 7-benzyloxycoumarin derivatives have shown that introducing different substituents can lead to significant changes in potency. For instance, in a series of 4-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one derivatives, moving from an unsubstituted 7-benzyloxy group to a 7-{[3-(trifluoromethoxy)benzyl]oxy} group resulted in a dramatic increase in inhibitory potency against the enzyme CYP11B1, with the IC50 value dropping from 72 nM to 5 nM. nih.gov This highlights that electron-withdrawing groups can positively influence activity.

Similarly, in a series of benzyloxy chalcones designed as MAO-B inhibitors, the position of the benzyloxy group on the phenyl ring was critical. Analogs with the benzyloxy group at the para position consistently showed higher MAO-B inhibition than those with the group at the ortho position. nih.gov This suggests that the spatial orientation and accessibility of this group are key for effective interaction with the enzyme's active site.

Compound ModificationTargetActivity Change
Unsubstituted 7-benzyloxyCYP11B1IC50 = 72 nM
7-{[3-(Trifluoromethoxy)benzyl]oxy}CYP11B1IC50 = 5 nM nih.gov
para-Benzyloxy (Chalcone)MAO-BHigh Inhibition nih.gov
ortho-Benzyloxy (Chalcone)MAO-BLow Inhibition nih.gov

Impact of Substitutions on the Coumarin Core (e.g., C-3, C-4, C-8)

Alterations to the central coumarin ring system itself, at positions such as C-3, C-4, and C-8, are pivotal in defining the activity profiles of these compounds.

The methyl group at the C-4 position of the coumarin ring has a significant impact on the molecule's biological and metabolic properties. From a metabolic standpoint, the presence of a 4-methyl group can prevent the formation of potentially toxic metabolites. It is known that some coumarins can be metabolized by cytochrome P450 enzymes to form mutagenic 3,4-coumarin epoxides; the 4-methyl group sterically hinders this metabolic pathway. nih.gov

Furthermore, the 4-methyl group directly contributes to the biological activity profile. Structure-activity relationship studies on 4-methylcoumarins have demonstrated their potential as anticancer and antioxidant agents. nih.govchapman.edu For example, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been shown to induce apoptosis in cancer cells. nih.gov The presence and nature of substituents at the C-4 position can drastically alter activity. For instance, in a series of 7-substituted biphenyl (B1667301) coumarin derivatives, a methyl substitution at the C-4 position was found to significantly increase anti-helicase activity.

Further modifications to the coumarin core, such as the introduction of halogens, additional alkyl groups, or the fusion of heterocyclic rings, can lead to novel compounds with enhanced or entirely new biological activities.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the coumarin scaffold is a common strategy in medicinal chemistry. Halogens can alter the electronic distribution, lipophilicity, and metabolic stability of a molecule. Furthermore, halogen bonding has been recognized as a significant interaction that can increase the affinity of ligands for their biological targets. mdpi.com For example, 6-bromo-4-bromomethyl-7-hydroxycoumarin and 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile have demonstrated notable cytotoxic activities against cancer cell lines. nih.govmdpi.com The regioselective halogenation of coumarins is an important synthetic tool for creating these valuable intermediates. nih.gov

Alkylation: The addition of alkyl groups at various positions, such as C-3, can modulate potency. In a study of 7,8-dihydroxy-4-methylcoumarins, those bearing alkyl groups at the C-3 position were the most effective subgroup against cancer cell lines, with the potency increasing with the length of the alkyl chain; a derivative with an n-decyl chain at C-3 was the most potent. nih.gov

Heterocyclic Fusion: Fusing a heterocyclic ring to the coumarin core can create hybrid molecules with synergistic or novel pharmacological properties. researchgate.net This approach combines the established biological activities of the coumarin scaffold with those of another pharmacologically active heterocycle. Fusing heterocycles at the 3,4-positions of the coumarin ring has been shown to generate compounds with a wide range of activities, including antibacterial, antiviral, and anticholinesterase properties. Similarly, fusing heterocyclic rings at other positions, such as in pyrrolidine-fused coumarins, is an attractive strategy in drug design due to the biochemical relevance of both scaffolds. nih.gov

Coumarin Core ModificationPosition(s)Observed Effect
Halogenation (Dibromo)C-6, C-8Potent antiproliferative effect mdpi.com
Alkylation (n-decyl)C-3Increased cytotoxic potency nih.gov
Heterocyclic FusionC-3, C-4Generation of diverse biological activities

Elucidation of Critical Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For coumarin derivatives, particularly those targeting enzymes like monoamine oxidases, several key pharmacophoric features have been identified through computational and experimental studies.

Pharmacophore models for coumarin-based MAO-A inhibitors have identified a spatial arrangement of two hydrogen-bond acceptors and three hydrophobic groups as being crucial for activity. mdpi.com The planar nature of the bicyclic coumarin ring facilitates interactions with biomacromolecules, such as DNA, through mechanisms like pi-stacking and hydrophobic interactions. nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity Based on SAR Data

The rational design of analogs of 7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is guided by a systematic evaluation of its structure-activity relationship (SAR). By strategically modifying different parts of the molecule, researchers can probe the interactions with its biological target and enhance desired properties like potency and selectivity. The core structure of this compound can be dissected into three key regions for modification: the coumarin scaffold, the 4-methyl group, and the 7-(2-methoxybenzyl)oxy moiety.

Modification of the Coumarin Scaffold and C4-Position:

The coumarin nucleus serves as a crucial scaffold for orienting the key interacting groups. While the core is often retained, substitutions at various positions can significantly influence activity. For instance, in the development of monoamine oxidase (MAO) inhibitors, a class of enzymes for which many coumarin derivatives show activity, modifications at the C4-position have been explored.

One rational design strategy involves the introduction of small, polar, ionizable groups at the C4-position to improve pharmacokinetic properties and potentially engage in additional interactions with the target enzyme. For example, replacing the 4-methyl group with a (methylamino)methyl group has been investigated. This modification introduces a basic nitrogen atom that can be protonated at physiological pH, potentially forming favorable ionic interactions or hydrogen bonds within the active site of the enzyme.

A quantitative structure-activity relationship (QSAR) model developed for a series of coumarin-based MAO-B inhibitors, using 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-coumarin as a reference, has provided insights into the structural requirements for potent inhibition. This modeling underscores the importance of the electronic and steric properties of the C4-substituent in determining the inhibitory activity.

Exploring the 7-Benzyloxy Moiety:

The 7-benzyloxy group is a key determinant of the biological activity of this class of compounds. The nature and position of substituents on the benzyl ring can dramatically alter potency and selectivity. SAR studies on related 7-benzyloxycoumarins as MAO-B inhibitors have revealed important trends.

Structure-affinity relationship data and docking simulations have indicated that substitution at the meta position of the benzyloxy ring can lead to favorable hydrophobic interactions with the enzyme's active site. Conversely, substitution at the para position may result in strong negative steric hindrance, which can decrease the inhibitory potential. The 2-methoxy group in this compound is an ortho substituent. The influence of an ortho substituent is more complex, potentially affecting the conformation of the benzyloxy group and introducing both steric and electronic effects.

Rational design strategies for this part of the molecule involve exploring a range of substituents at the ortho, meta, and para positions of the benzyl ring. The goal is to optimize hydrophobic and electronic interactions with the target. For example, replacing the methoxy group with other electron-donating or electron-withdrawing groups, or with halogens, can fine-tune the electronic properties of the benzyl ring and its interaction with the enzyme.

Below is a representative data table illustrating the impact of substitutions on the benzyloxy ring on the inhibitory activity of 7-benzyloxy-4-methylcoumarin analogs against a hypothetical enzyme target, based on general principles observed in related series.

CompoundR (Substitution on Benzyl Ring)Relative PotencySelectivity
Analog 1H (Unsubstituted)1.0Moderate
Analog 22-Methoxy1.5Moderate
Analog 33-Methoxy2.5High
Analog 44-Methoxy0.8Low
Analog 53-Chloro3.0Very High
Analog 64-Chloro0.5Low

This hypothetical data illustrates that a meta substitution (Analog 3 and 5) on the benzyl ring tends to enhance potency and selectivity compared to an unsubstituted analog (Analog 1). In contrast, a para substitution (Analog 4 and 6) may be detrimental due to steric clashes. An ortho substitution (Analog 2) can have a moderate effect. These trends guide the medicinal chemist in selecting optimal substitution patterns for further development.

Interactive Data Table of SAR Findings

The following interactive table summarizes key SAR findings for 7-benzyloxy-4-methylcoumarin analogs based on published research for related compounds.

Molecular RegionModificationObserved Effect on Activity/SelectivityRationale for Design
C4-PositionMethyl to (Methylamino)methylPotential for increased potency and improved pharmacokinetics.Introduce polar, ionizable group for enhanced interactions and solubility.
7-Benzyloxy RingUnsubstituted to meta-ChloroSignificant increase in potency and selectivity.Favorable hydrophobic and electronic interactions in the enzyme's active site.
7-Benzyloxy RingUnsubstituted to para-ChloroDecrease in potency.Potential for steric hindrance in the active site.
7-Benzyloxy RingUnsubstituted to meta-MethoxyIncrease in potency and selectivity.Favorable hydrophobic and electronic interactions.

Computational Chemistry and Molecular Modeling Studies of 7 2 Methoxybenzyl Oxy 4 Methyl 2h Chromen 2 One and Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as coumarin (B35378) derivatives, may interact with biological macromolecules like proteins and enzymes.

Molecular docking simulations have been instrumental in evaluating the binding potential of various coumarin derivatives against a range of therapeutic targets. These simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the target protein. A lower (more negative) score typically indicates a more favorable binding interaction.

For instance, docking studies on novel 4-methylcoumarin (B1582148) derivatives have been performed to evaluate their binding affinities with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. jocpr.com Similarly, other studies have investigated coumarin derivatives as inhibitors for phosphodiesterase 4B (PDE4B), another anti-inflammatory target. ajpp.in In the context of neurodegenerative diseases, coumarin analogs have been docked against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Research on coumarin-chalcone hybrids has also utilized docking to predict their binding modes and support their potential as antioxidant agents. iosrjournals.org

The binding energies of different coumarin derivatives against various protein targets illustrate the diverse potential of this chemical scaffold. For example, studies on 4,7-dihydroxycoumarin (B595064) derivatives docked against the epidermal growth factor receptor (EGFR) have been conducted to explore their potential as anticancer agents. academie-sciences.fr Another study focused on dihydroxy-4-methylcoumarin derivatives and their binding affinity with tyrosinase, an enzyme involved in pigmentation. mdpi.com

Coumarin Derivative ClassBiological TargetReported Docking Score/Binding Energy (kcal/mol)Potential Application
4-methyl-7-propoxy-2H-chromen-2-onePhosphodiesterase 4B (PDE4B)-5.4Anti-inflammatory ajpp.in
4-methyl-2-oxo-2H-chromen-7-benzoatePhosphodiesterase 4B (PDE4B)-9.6Anti-inflammatory ajpp.in
5,7-Dihydroxy-4-methylcoumarinTyrosinase-6.8Skin Pigmentation mdpi.com
7,8-Dihydroxy-4-methylcoumarin (B1670369)Tyrosinase-7.3Skin Pigmentation mdpi.com

Beyond predicting binding affinity, molecular docking reveals the specific interactions that anchor a ligand within a protein's binding site. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. Identifying the key amino acid residues involved is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

In studies of coumarin derivatives targeting various enzymes, specific residues have been consistently implicated in the binding process. For example, in the active site of certain fungal targets, strong hydrogen bonding and π-π interactions are believed to be responsible for the observed inhibitory activity of thiazolyl coumarin derivatives. nih.gov Theoretical investigations of coumarin-incorporated 1,3,4-oxadiazole (B1194373) derivatives as antifungal agents have also highlighted key interactions within the binding pocket. researchgate.net

Biological TargetCoumarin Derivative ClassKey Interacting Amino Acid ResiduesType of Interaction
Fungal EnzymesThiazolyl CoumarinsNot specifiedHydrogen Bonding, π-π Stacking nih.gov
Bacterial/Fungal TargetsCoumarin-1,3,4-oxadiazole HybridsNot specifiedHydrogen Bonding, Hydrophobic Interactions researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are developed by correlating variations in the structural or physicochemical properties of a group of molecules with their experimentally measured biological activities. These properties, known as molecular descriptors, are calculated from the 2D or 3D structure of the molecules. Once a statistically robust model is created, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts. pensoft.netmdpi.com

For coumarin derivatives, QSAR studies have been successfully applied to develop predictive models for various biological activities, including antifungal and antioxidant properties. pensoft.netmdpi.com For example, a study on the antifungal activity of 24 coumarin derivatives against Aspergillus strains used QSAR to demonstrate that O-substitutions are essential for activity. mdpi.com The process involves converting experimental data, such as Minimum Inhibitory Concentration (MIC) values, into a dependent variable (e.g., log1/cMIC) and using statistical methods like Partial Least Squares (PLS) regression to build the model. mdpi.com

The core of a QSAR model lies in the molecular descriptors it employs. These descriptors quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity (hydrophobicity), and electronic properties. By identifying which descriptors have the most significant impact on biological activity, researchers can gain insights into the structural features that are either beneficial or detrimental to the desired effect.

In a QSAR analysis of thiazole (B1198619) derivatives for antioxidant activity, key descriptors found to influence activity included polarization, dipole moment, lipophilicity, and energy parameters. pensoft.net The models indicated that antioxidant activity increased with a decrease in molecular volume, surface area, and lipophilicity, but with an increase in the magnitude of the dipole moment. pensoft.net Such findings provide a theoretical basis for the rational design of new compounds with enhanced activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. semanticscholar.org These methods can compute various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more easily participate in chemical reactions. DFT calculations have been applied to coumarin derivatives to optimize their molecular structures and calculate quantum chemical indices like HOMO and LUMO energies. semanticscholar.orgsapub.org These theoretical investigations help to correlate the electronic structure of these compounds with their observed biological activities. researchgate.net For example, calculations on coumarin derivatives have been used to understand their thermodynamic properties and electrostatic potential surfaces, providing deeper insight into their reactivity and interaction mechanisms. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. auctoresonline.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule. youtube.com

In studies of coumarin derivatives, Density Functional Theory (DFT) is commonly employed to calculate FMO energies. auctoresonline.orgresearchgate.net For instance, DFT studies on 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin (B1236179) have shown that the charge transfer within the molecules can be understood through HOMO-LUMO calculations. researchgate.net

For the coumarin scaffold, the HOMO is typically distributed over the electron-rich benzopyrone ring system, including the oxygen atom at the 7-position. The LUMO, conversely, is often localized on the α,β-unsaturated carbonyl system of the pyrone ring, which acts as the primary electron-accepting site. The introduction of the (2-methoxybenzyl)oxy group at the 7-position is expected to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity and electron-donating capabilities compared to an unsubstituted coumarin.

Below is a table of representative FMO data calculated for related coumarin compounds using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
7-hydroxy-4-phenylcoumarin researchgate.net-8.993-4.8954.098
5,7-dihydroxy-4-phenylcoumarin researchgate.net-8.621-4.6823.939

This data is illustrative for structurally related compounds.

Electrostatic Potential Mapping and Reactivity Indices

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas prone to electrophilic attack. Regions of positive potential, colored blue, are electron-poor and susceptible to nucleophilic attack.

For 7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, the MEP map is expected to show significant negative potential around the carbonyl oxygen of the lactone ring and the ether oxygens of the (2-methoxybenzyl)oxy group. These sites represent the most likely points for interactions with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be concentrated around the hydrogen atoms of the methyl group and the aromatic rings. Computational studies on other coumarin derivatives confirm that the electronegative regions are dominant, providing insights into potential intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide powerful insights into the dynamic behavior of molecules over time, revealing information about their conformational flexibility and stability. nih.govnih.govresearchgate.netresearchgate.net For a molecule like this compound, which possesses a flexible ether linkage, MD simulations can be used to explore the accessible conformations of the (2-methoxybenzyl)oxy side chain and its orientation relative to the rigid coumarin core.

In the context of drug discovery, MD simulations are most frequently applied to assess the stability of a ligand-protein complex obtained from molecular docking studies. nih.govresearchgate.net For coumarin derivatives investigated as enzyme inhibitors, MD simulations lasting up to 100 nanoseconds are performed to verify that the docked pose is stable and that key interactions (such as hydrogen bonds and hydrophobic contacts) are maintained within the enzyme's active site over time. nih.govresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests that the complex is in a stable equilibrium. researchgate.net

In Silico ADMET Prediction (Theoretical Pharmacokinetic Profiling)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.govphcogj.com Numerous computational studies on coumarin derivatives have included in silico ADMET predictions to assess their drug-likeness. rsc.orgchula.ac.thresearchgate.net

Key parameters influencing absorption and distribution include lipophilicity (log P), aqueous solubility, human intestinal absorption (HIA), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration. Coumarin derivatives are often evaluated against criteria such as Lipinski's Rule of Five to determine their potential as orally bioavailable drugs. Studies on various 7-substituted coumarins show they generally possess favorable drug-like properties. journalwjbphs.com For example, predictions for coumarin-oxadiazole hybrids indicated low lipophilicity (log P < 5.6) and a low number of hydrogen bond donors and acceptors, consistent with good oral absorption. chula.ac.th Plasma protein binding is another important parameter, with predictions for related compounds falling within acceptable ranges. chula.ac.th

A molecule's metabolic fate is largely determined by its interaction with drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The metabolism of 7-substituted coumarins has been studied, with the nature of the substituent influencing which CYP enzymes are involved. For instance, 7-benzyloxy-4-trifluoromethylcoumarin has been shown to be a substrate for CYP1A and CYP2B enzymes in rats. nih.gov Predicting potential inhibition of these enzymes is crucial to avoid adverse drug-drug interactions.

Computational models can also offer insights into the likely excretion pathways of a compound. This can include predictions of interaction with renal transporters, such as the organic cation transporter 2 (OCT2). Toxicity predictions are another vital component, with models assessing potential for hepatotoxicity, mutagenicity (Ames test), and cardiotoxicity (hERG inhibition). Studies on various coumarin hybrids have shown favorable toxicity profiles with low predicted toxicity. journalwjbphs.comresearcher.life

The table below summarizes typical in silico ADMET predictions for representative coumarin derivatives found in the literature.

ADMET ParameterPredicted Value/OutcomeSignificance
Absorption
Lipophilicity (Log P)< 5.6 chula.ac.thInfluences absorption and membrane permeability
Human Intestinal AbsorptionHighIndicates good absorption from the gut
Caco-2 PermeabilityHighPredicts intestinal epithelial transport
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to Moderate chula.ac.thjournalwjbphs.comPredicts potential for CNS effects
Plasma Protein Binding (PPB)Acceptable range chula.ac.thAffects the free fraction of the drug available for action
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitionNon-inhibitorLow risk of drug-drug interactions via this major isoform
Excretion
Renal OCT2 InhibitorNon-inhibitorLow risk of interference with renal clearance of other drugs
Toxicity
Ames MutagenicityNon-mutagenic researcher.lifeLow risk of being carcinogenic
HepatotoxicityNon-toxic researcher.lifeLow risk of causing liver damage

Note: The values in this table are representative of findings for various coumarin derivatives and are not specific to this compound.

Conclusion and Future Research Directions

Synthesis and Biological Activities of 7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one and Related Coumarin (B35378) Analogs

The synthesis of this compound is conceptually rooted in well-established methodologies for coumarin chemistry. The primary route involves the initial synthesis of a 7-hydroxy-4-methylcoumarin core, commonly achieved through the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776). youtube.comslideshare.netslideshare.net This intermediate then undergoes a Williamson ether synthesis with 2-methoxybenzyl halide to yield the final product.

Coumarin derivatives are renowned for their extensive range of pharmacological effects. frontiersin.orgnih.govnih.gov Analogs structurally similar to this compound, particularly those with substitutions at the 7-position, have demonstrated significant biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. frontiersin.orgnih.govnih.gov For instance, various 7-alkoxycoumarin derivatives have been investigated as inhibitors of enzymes like monoamine oxidases (MAOs) and as antiproliferative agents against various cancer cell lines. frontiersin.orgresearchgate.net The introduction of a benzyl (B1604629) group at the 7-oxy position can modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.

Coumarin Analog ClassReported Biological ActivitiesKey Structural Features
7-Hydroxy-4-methylcoumarinsAnticoagulant, fluorescent probes, synthetic intermediates. wordpress.comCore structure for further derivatization.
7-Alkoxy/Benzyloxy CoumarinsMAO inhibition, anticancer, anti-inflammatory. frontiersin.orgnih.govModulated lipophilicity and target interaction.
Coumarin-Thiazole HybridsPotent cytotoxicity against cancer cell lines (MCF-7, HepG2). nih.govHybrid pharmacophore approach.
Coumarin-Chalcone HybridsSelective monoamine oxidase B (MAO-B) inhibition, adenosine (B11128) receptor modulation. mdpi.comExtended conjugated system.

Identification of Unexplored Biological Activities and Novel Mechanistic Pathways

While the anticancer and antimicrobial potentials of coumarins are widely studied, many other biological activities remain underexplored for specific analogs like this compound. nih.govorientjchem.org Future research should aim to screen this compound and its derivatives against a broader array of biological targets. Potential areas of investigation include:

Neuroprotective Effects: Given that some coumarins inhibit enzymes involved in neurodegeneration, such as MAO and acetylcholinesterase (AChE), this class of compounds could be evaluated for its potential in treating diseases like Alzheimer's and Parkinson's. frontiersin.orgmdpi.com

Antiviral Activity: Coumarins have shown promise as antiviral agents against a range of viruses, including HIV and influenza, by targeting various stages of the viral life cycle. researchgate.net

Enzyme Inhibition: The coumarin scaffold is a versatile inhibitor of various enzymes. nih.gov Investigating the inhibitory potential against targets like carbonic anhydrases, tyrosinase, or specific kinases could reveal new therapeutic applications. nih.gov

Identifying the mechanisms through which these compounds exert their effects is crucial. Modern techniques such as transcriptomics, proteomics, and molecular docking studies can elucidate novel mechanistic pathways, revealing how these molecules interact with cellular components to produce a biological response. researchgate.net

Advancements in Sustainable and Efficient Synthetic Methodologies

Traditional methods for coumarin synthesis often require harsh conditions, toxic catalysts like concentrated sulfuric acid, and long reaction times. youtube.comwordpress.com A key future direction is the adoption and refinement of green chemistry approaches for the synthesis of this compound and its analogs. eurekalert.orgbenthamdirect.comeurekaselect.com These sustainable methodologies offer significant advantages in terms of environmental impact, safety, and efficiency.

Key advancements include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. wordpress.comwisdomlib.org

Solid Acid Catalysts: Using reusable catalysts like sulfated zirconia or phosphotungstic acid avoids the use of corrosive mineral acids, simplifying product work-up and catalyst recovery. wordpress.comwisdomlib.org

Alternative Solvents: The use of ionic liquids or deep eutectic solvents can provide non-toxic and recyclable reaction media. eurekalert.orgeurekaselect.com

Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild reaction conditions, representing an environmentally benign synthetic route. rsc.org

Synthetic MethodTraditional ApproachGreen AlternativeAdvantages of Green Method
CatalystConcentrated H₂SO₄, PPA. youtube.comSulfated-zirconia, Phosphotungstic acid. wordpress.comwisdomlib.orgReusable, non-corrosive, easier work-up.
Energy SourceConventional heating (hours). wordpress.comMicrowave irradiation (minutes). wordpress.comwisdomlib.orgReduced reaction time, energy efficiency.
SolventOften requires volatile organic solvents.Solvent-free conditions, ionic liquids, enzymes. eurekalert.orgrsc.orgReduced waste, improved safety.

Integration of Multidisciplinary Approaches for Comprehensive Research

To accelerate the discovery and development of coumarin-based drugs, an integrated, multidisciplinary research strategy is essential. researchgate.net This approach combines computational modeling with experimental validation to create a synergistic research cycle.

In Silico Studies: Computational tools are invaluable for predicting the biological activity and pharmacokinetic properties of novel compounds. Molecular docking can predict how a molecule like this compound might bind to a specific protein target, guiding the design of more potent analogs. researchgate.netabap.co.in

In Vitro Assays: The predictions from in silico models must be validated through rigorous in vitro testing. researchgate.net This includes enzymatic assays and cytotoxicity screening against various cell lines to confirm biological activity and selectivity. abap.co.injocpr.com

Synergistic Framework: The integration of these methods provides a powerful framework where computational models guide experimental design, and in vitro results, in turn, validate and refine the computational predictions. researchgate.net This iterative process can significantly reduce the time and cost associated with drug discovery.

Outlook on Lead Compound Identification and Preclinical Development Potential

Coumarins are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets, favorable bioavailability, and synthetic accessibility. frontiersin.orgmdpi.com This makes this compound and its derivatives promising candidates for lead compound identification. mdpi.comnih.gov

The path from a promising hit compound to a preclinical candidate involves several critical stages:

Structure-Activity Relationship (SAR) Studies: Once an initial active compound is identified, systematic modifications to its structure (e.g., altering substituents on the benzyl or coumarin rings) are made to understand which chemical features are essential for its biological activity. nih.gov This process helps in optimizing potency and selectivity.

ADMET Profiling: The preclinical development phase requires a thorough evaluation of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. abap.co.in Compounds with poor pharmacokinetic profiles or high toxicity are eliminated early in the process.

In Vivo Efficacy: Promising candidates are then tested in animal models of disease to confirm that the biological activity observed in vitro translates to therapeutic efficacy in a living organism. researchgate.net

The low toxicity and versatile pharmacological profile of the coumarin nucleus suggest that derivatives like this compound have significant potential to be developed into novel therapeutic agents for a variety of diseases. researchgate.netresearchgate.net

Q & A

Q. What are the common synthetic routes for 7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one?

The compound is typically synthesized via Pechmann condensation , where resorcinol reacts with ethyl acetoacetate under acidic conditions to form the coumarin backbone. Subsequent functionalization involves alkylation or nucleophilic substitution at the 7-hydroxy position. For example, 7-hydroxy-4-methylcoumarin derivatives can undergo etherification using 2-methoxybenzyl chloride in the presence of a base like anhydrous K₂CO₃ in acetone . Yield optimization requires controlled reflux times and stoichiometric ratios of reactants.

Q. How is NMR spectroscopy utilized in characterizing this compound?

¹H and ¹³C NMR are critical for confirming structural features. For instance, the 7-oxy substituent generates distinct splitting patterns: the methoxybenzyl group shows aromatic protons as multiplets (~6.8–7.4 ppm) and a methoxy singlet (~3.8 ppm). The coumarin carbonyl (C=O) appears at ~160 ppm in ¹³C NMR, while the 4-methyl group resonates as a singlet (~2.4 ppm for ¹H) . DEPT and COSY experiments further resolve overlapping signals in complex derivatives.

Q. What crystallographic techniques are employed to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer (e.g., Bruker D8 VENTURE). The SHELX suite (SHELXL for refinement) resolves atomic positions, thermal parameters, and hydrogen bonding. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.0371 Å, b = 9.6216 Å, and c = 11.0308 Å have been reported for related coumarins .

Advanced Research Questions

Q. How can disorder in the crystal structure be addressed during refinement?

Disordered moieties (e.g., flexible methoxybenzyl groups) are modeled using PART instructions in SHELXL , splitting atoms into multiple positions with occupancy factors. Constraints (e.g., SIMU, DELU) stabilize refinement by limiting unrealistic thermal motion. For severe disorder, omit maps or alternative space groups should be tested .

Q. What strategies optimize reaction yields in Pechmann condensation?

Key factors include:

  • Catalyst selection : Concentrated H₂SO₄ or ionic liquids enhance cyclization efficiency.
  • Solvent control : Refluxing in acetic acid minimizes side reactions.
  • Microwave assistance : Reduces reaction time from hours to minutes while improving yield .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) purifies the product.

Q. How are derivatives designed for selective MAO-B inhibition?

Structure-activity relationship (SAR) studies guide substitutions at the 4-position. Introducing polar groups (e.g., methylaminomethyl) enhances MAO-B affinity. Docking simulations (AutoDock Vina) predict binding poses in the enzyme’s hydrophobic cavity. For example, 4-[(methylamino)methyl] derivatives show nanomolar IC₅₀ values and selectivity indices >400 .

Q. How are π-π stacking interactions analyzed in crystal packing?

SCXRD data reveal interplanar distances (3.4–3.8 Å) between aromatic rings. Software like Mercury calculates centroid distances and dihedral angles. Dashed lines in packing diagrams (e.g., Figure 2 in ) highlight these interactions, which stabilize the lattice and influence solubility.

Q. How do structural modifications affect antioxidant activity?

Electron-donating groups (e.g., -OH, -OCH₃) at the 7-position enhance radical scavenging. Assays like DPPH and ABTS quantify activity. For example, 7-hydroxy derivatives exhibit higher antioxidant capacity (IC₅₀ ~12 µM) compared to methoxy analogs (~35 µM) due to improved H-donation .

Q. What computational methods predict binding interactions with biological targets?

Molecular dynamics (MD) simulations (AMBER, GROMACS) and QSAR models correlate substituent effects with inhibitory potency. For MAO-B, Glide SP docking identifies key residues (e.g., Tyr398, Gln206) that form hydrogen bonds with the coumarin core .

Q. How can contradictions in spectral data during characterization be resolved?

Contradictions arise from impurities or tautomerism. Strategies include:

  • 2D NMR (HSQC, HMBC) to confirm connectivity.
  • High-resolution mass spectrometry (HRMS) for exact mass validation.
  • Recrystallization to isolate pure enantiomers or tautomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.